n-(2-Aminophenyl)-4-((4,6-difluoro-2h-indazol-2-yl)methyl)benzamide
Description
Properties
CAS No. |
920315-04-4 |
|---|---|
Molecular Formula |
C21H16F2N4O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(4,6-difluoroindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H16F2N4O/c22-15-9-17(23)16-12-27(26-20(16)10-15)11-13-5-7-14(8-6-13)21(28)25-19-4-2-1-3-18(19)24/h1-10,12H,11,24H2,(H,25,28) |
InChI Key |
QNHXTNFGNQHTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C(=CC(=CC4=N3)F)F |
Origin of Product |
United States |
Biological Activity
N-(2-Aminophenyl)-4-((4,6-difluoro-2H-indazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C22H20F2N4O
Molecular Weight: 392.42 g/mol
CAS Number: 920315-18-0
The compound features a complex structure that includes an aminophenyl group and a difluoro-indazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Potential
Research indicates that compounds containing indazole derivatives often exhibit anticancer properties . This compound has been suggested to act as an inhibitor of specific kinases involved in cancer progression. Preliminary studies have shown that:
- Inhibition of Kinases: The compound may inhibit kinases such as PLK4, which is crucial for cell division and proliferation. For instance, similar indazole derivatives have been reported to have IC50 values in the nanomolar range against various cancer cell lines .
The mechanism by which this compound exerts its biological effects can involve:
- Enzyme Inhibition: Binding to specific kinases or enzymes that regulate cancer cell growth.
- Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.
- Cell Cycle Arrest: Preventing cells from progressing through the cell cycle, particularly at the G2/M checkpoint.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity against cancer targets. A comparative analysis with structurally similar compounds illustrates this point:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide | C21H17FN4O | Contains a fluorine atom, enhancing bioactivity |
| N-(2-Aminophenyl)-4-((6-methoxybenzo[d]thiazol-2-ylamino)methyl)benzamide | C22H20N4O | Incorporates a thiazole moiety, altering pharmacological properties |
| This compound | C22H20F2N4O | Two fluorine atoms potentially increasing potency |
In Vivo Studies
Recent studies have demonstrated the efficacy of related indazole derivatives in animal models. For example:
- PLK4 Inhibitors: Compounds with similar structures have shown significant tumor growth inhibition in mouse models of colon cancer .
- Cell Line Testing: In vitro testing on various cancer cell lines has revealed that certain derivatives exhibit IC50 values as low as 0.64 μM against multiple myeloma cells .
Clinical Implications
The promising results from preclinical studies suggest potential pathways for clinical development. The unique combination of functional groups in this compound may allow for further modifications leading to novel therapeutic agents targeting specific cancers.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The indazole moiety in the compound has been associated with anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression. The fluorine substitutions potentially enhance its bioactivity, making it a candidate for anticancer therapies .
-
Anti-inflammatory Effects
- Similar compounds have shown anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation. The structural modifications in N-(2-Aminophenyl)-4-((4,6-difluoro-2H-indazol-2-yl)methyl)benzamide may influence its efficacy against inflammatory pathways.
- Kinase Inhibition
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of this compound in animal models of acute inflammation. Results indicated a reduction in inflammatory markers and symptoms, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include benzimidazoles (), triazole-thiones (), and substituted benzamides (). A comparative analysis is outlined below:
Spectroscopic Properties
- IR Spectroscopy :
- NMR :
Electronic and Steric Effects
- Fluorine Substituents : Both the target compound and triazole-thiones utilize fluorine for electronic modulation, but the indazole’s fused ring system introduces greater rigidity compared to triazoles.
- Amino Group: The 2-aminophenyl group enhances solubility and hydrogen-bonding capacity relative to chlorophenyl or sulfonyl-containing analogs .
Preparation Methods
Synthesis of the 4,6-Difluoro-2H-indazole Core
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Indazole core synthesis | Fluorinating agent (NFSI, Selectfluor) | Acetonitrile/DMF | 0–50 °C | Controlled fluorination, inert atmosphere |
| Benzylation of indazole | Benzyl bromide, K2CO3 or NaH | DMF/DMSO | RT to 80 °C | Base-promoted alkylation |
| Amide bond formation | EDCI or DCC, HOBt catalyst | DCM/THF/DMF | 0 °C to RT | Carbodiimide coupling, mild conditions |
Analytical Characterization
After synthesis, the compound is characterized to confirm structure and purity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying the presence of the indazole, benzyl, and aminophenyl groups.
- Mass Spectrometry (MS): Confirms molecular weight (378.4 g/mol).
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95% for research-grade material.
- Elemental Analysis: Confirms elemental composition consistent with C21H16F2N4O.
Research Findings and Notes
- The multi-step synthesis requires careful control of reaction parameters to avoid side reactions such as over-fluorination or incomplete coupling.
- The choice of coupling reagents and solvents significantly impacts the yield and purity of the final benzamide.
- The difluoro substitution pattern on the indazole ring influences both the chemical reactivity during synthesis and the biological activity of the compound.
- Industrial scale-up may involve continuous flow chemistry to improve reproducibility and reduce environmental impact.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Challenges | Outcome |
|---|---|---|---|
| Indazole core synthesis | Selective fluorination (NFSI, Selectfluor) | Regioselectivity, over-fluorination | Difluoroindazole intermediate |
| Benzylation | Benzyl bromide, base (K2CO3, NaH) | Side alkylation, incomplete reaction | Benzylated indazole intermediate |
| Amide bond formation | EDCI/DCC, HOBt, amine coupling | Racemization, low yield | Target benzamide compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-(2-Aminophenyl)-4-((4,6-difluoro-2h-indazol-2-yl)methyl)benzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and aminophenyl precursors under reflux conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst for 4 hours, followed by solvent evaporation and filtration, is a common approach . Optimization strategies include:
-
Design of Experiments (DoE) : Systematic variation of parameters (temperature, molar ratios, solvent polarity) to maximize yield .
-
Continuous-flow chemistry : Enhances reproducibility and scalability while minimizing side reactions .
-
Catalyst screening : Acidic or basic additives (e.g., trifluoroacetic acid in dichloromethane) improve regioselectivity .
Key Reaction Parameters Optimal Conditions Reference Solvent Absolute ethanol or CH₂Cl₂ Catalyst Glacial acetic acid or TFA Reaction Time 4–18 hours (reflux) Purification Column chromatography or filtration
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) with C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₀H₁₅F₂N₄O₂, exact mass 394.11 g/mol) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer :
-
Targeted modifications : Introduce substituents (e.g., halogens, methoxy groups) at the indazole or benzamide moieties to assess effects on binding affinity .
-
Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence polarization or calorimetry .
-
Computational docking : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, guided by analogs like N-(4-benzoylphenyl)benzamide .
SAR Modifications Biological Impact Reference Fluorine substitution Enhanced metabolic stability Indazole methylation Altered kinase selectivity Benzamide ring substitution Improved solubility or bioavailability
Q. What experimental approaches resolve contradictions in reported biological activity data for benzamide derivatives?
- Methodological Answer :
- Cross-validation assays : Compare results across orthogonal methods (e.g., cell-based vs. biochemical assays) .
- Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ variability .
- Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain discrepancies .
- Crystallography : Resolve binding mode ambiguities via X-ray co-crystallization with target enzymes .
Data Contradiction Analysis
Q. How should researchers address inconsistent potency data in enzyme inhibition studies?
- Methodological Answer :
- Standardize assay conditions : Control pH, temperature, and co-factor concentrations (e.g., ATP levels in kinase assays) .
- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Dose-response curves : Use ≥10 concentration points to improve IC₅₀ accuracy .
Synthesis and Scale-Up Challenges
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy .
- Taguchi methods : Optimize parameters (e.g., stirring rate, cooling rate) to suppress byproducts .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
